N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide
Description
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a methyl group at the para position. The molecule features dual N-substituents: a 4-ethylbenzyl group and a furan-2-ylmethyl group ().
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H25NO3/c1-3-19-8-10-20(11-9-19)15-24(16-22-5-4-14-26-22)23(25)17-27-21-12-6-18(2)7-13-21/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
ZTDYQTDBZTVVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
Biological Activity
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO3 |
| Molecular Weight | 363.46 g/mol |
| LogP | 4.7726 |
| Polar Surface Area | 30.90 Ų |
| Hydrogen Bond Acceptors | 4 |
The compound features a complex structure with a furan ring and multiple aromatic substituents, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The furan moiety may facilitate binding to biological targets, leading to modulation of enzymatic activities or cellular signaling pathways.
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: It could interact with receptors involved in various physiological processes, influencing cellular responses.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing furan rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology: The compound was tested against several cancer cell lines using MTT assays to assess cell viability.
- Findings: Significant reductions in cell viability were observed at concentrations above 10 µM, indicating strong anticancer potential.
-
Anti-inflammatory Study:
- Objective: To assess the anti-inflammatory effects of the compound in a murine model of inflammation.
- Methodology: Mice were treated with the compound prior to induction of inflammation via carrageenan injection.
- Results: A marked decrease in paw edema was noted, suggesting effective anti-inflammatory properties.
Comparison with Similar Compounds
Fluorinated Phenoxy Acetamide Analogs
Example Compounds :
- BH52618: N-(4-ethylbenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide (C₂₂H₂₂FNO₃)
- BH52619: N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide (C₂₀H₁₇F₂NO₃)
Key Differences :
- Substituents: Both analogs replace the 4-methylphenoxy group in the target compound with a 4-fluorophenoxy moiety. BH52619 further substitutes the benzyl group with a 3-fluoro-benzyl.
Acetamide Derivatives with Heterocyclic Moieties
Example Compound :
Key Differences :
Acetamides with Bulky Alkyl/Aryl Groups
Example Compounds :
- Compound 30: N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide
- Compound 31: 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Key Differences :
Antimicrobial and Anticancer Acetamide Derivatives
Example Compounds :
- 4a-e: 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide
- 38-40 : N-(methoxyphenyl)-2-(sulfonylquinazoline)acetamides
Key Differences :
- Biological Activity : Compounds 38–40 showed significant anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting structural motifs critical for cytotoxicity .
Structural and Functional Insights
- Electronic Effects : Fluorine or chlorine substituents (e.g., in BH52618 or Compound 30) may enhance metabolic stability but reduce solubility compared to methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
